molecular formula C22H26N4O B11142374 (4-benzylpiperidino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

(4-benzylpiperidino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B11142374
M. Wt: 362.5 g/mol
InChI Key: IAXIDZHEUNZHAM-UHFFFAOYSA-N
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Description

(4-benzylpiperidino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . The resulting intermediate is then subjected to further functionalization to introduce the benzylpiperidine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperidino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (4-benzylpiperidino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in various assays for its ability to interact with biological targets .

Medicine

In medicine, this compound is being investigated for its potential use in treating diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (4-benzylpiperidino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-benzylpiperidino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone apart is its unique combination of the benzylpiperidine and pyrazolopyridine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C22H26N4O/c1-15-13-19(20-16(2)24-25(3)21(20)23-15)22(27)26-11-9-18(10-12-26)14-17-7-5-4-6-8-17/h4-8,13,18H,9-12,14H2,1-3H3

InChI Key

IAXIDZHEUNZHAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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